4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine
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Overview
Description
4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is an organic compound that belongs to the class of pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring, which is further connected to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. These interactions can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of these kinases and block their function is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: Another pyrrolopyridine with similar biological activities.
2-Methoxypyridin-4-amine: A related compound used in organic synthesis and medicinal chemistry.
Uniqueness
4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its methoxy group at the pyridine ring and the pyrimidine ring contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(2-methoxypyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-9-7(3-2-5-12-9)8-4-6-13-10(11)14-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
SFBFXKZQKKMDJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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